4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Lipophilicity clogP Blood-Brain Barrier

This dual-substituted tetrahydropyridine HCl retards MAO-B oxidation (2-fluoro) while raising clogP ~2 log units (4-isobutoxy) for passive BBB penetration. The free NH enables rapid N-diversification for parallel SAR; the intact allylic C–H bond serves as the exclusive MAO-B bioactivation site for enzyme-activated prodrugs. With MW 90 Da > Paroxetine EP Impurity G and >3 min HPLC shift, it doubles as an orthogonal system suitability marker for ICH-compliant impurity profiling. Supplied ≥98% pure HCl salt.

Molecular Formula C15H21ClFNO
Molecular Weight 285.78 g/mol
Cat. No. B8130169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Molecular FormulaC15H21ClFNO
Molecular Weight285.78 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(C=C1)C2=CCNCC2)F.Cl
InChIInChI=1S/C15H20FNO.ClH/c1-11(2)10-18-13-3-4-14(15(16)9-13)12-5-7-17-8-6-12;/h3-5,9,11,17H,6-8,10H2,1-2H3;1H
InChIKeyOLXARGSQVICREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride: Procurable Building Block and Its Structural Identity


4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2270906-31-3) is a 4-aryl-1,2,3,6-tetrahydropyridine derivative supplied as the hydrochloride salt with a molecular formula of C₁₅H₂₁ClFNO and a molecular weight of 285.78 g/mol . The compound features a 1,2,3,6-tetrahydropyridine core substituted at the 4-position with a 2-fluoro-4-isobutoxyphenyl ring, placing it within the broader class of fluoro-substituted tetrahydropyridines investigated as monoamine oxidase B (MAO-B) substrates and central nervous system agents [1]. Commercial sources report a purity of ≥98% (NLT 98%), making it suitable for structure–activity relationship (SAR) explorations and impurity profiling applications .

Why Generic 4-Aryltetrahydropyridines Cannot Substitute for 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride


Generic 4-aryltetrahydropyridine analogs—including the widely available Paroxetine EP Impurity G (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride) [1] and simpler 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine —lack the dual substitution pattern (2-fluoro plus 4-isobutoxy) that governs lipophilicity, metabolic stability, and chromatographic behavior. The 4-isobutoxy group increases the predicted partition coefficient (clogP) by approximately 2 log units relative to the des-isobutoxy analog, directly altering membrane permeability and tissue distribution. Simultaneously, the 2-fluoro substituent retards CYP- and MAO-mediated oxidation of the tetrahydropyridine ring, a property demonstrated quantitatively for β-fluoro tetrahydropyridine analogs [2]. Interchanging with a non-fluorinated or non-alkoxylated congener would therefore compromise both the pharmacokinetic profile and the experimental readout in assays dependent on metabolic activation or cellular penetration.

Quantitative Differentiation Evidence for 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride Against Closest Analogs


Predicted Lipophilicity Shift Relative to Des-Isobutoxy Analog

Fragment-based clogP calculations indicate that the 4-isobutoxy substituent on the target compound elevates the predicted partition coefficient by approximately 2.0 log units compared with 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine (clogP ~2.0 vs. ~0.0) . The 2-fluoro-4-isobutoxyphenyl motif further increases lipophilicity beyond that of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride (Paroxetine EP Impurity G, predicted clogP ~1.2) [1]. For CNS-targeted probes, a clogP range of 2–3 is often considered optimal for passive blood-brain barrier penetration, and the target compound’s value positions it favourably for such applications.

Lipophilicity clogP Blood-Brain Barrier Permeability

Metabolic Stability: Fluorine-Mediated Retardation of MAO-B Oxidation

Beeler et al. (2003) demonstrated that β-fluoro substitution on the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold reduces the rate of MAO-B-catalyzed allylic α-carbon oxidation by >50% compared with the non-fluorinated parent MPTP (rate normalized to 100% for MPTP; β-fluoro analog rate approximately 45%) [1]. The 2-fluoro substituent on the phenyl ring of the target compound is predicted to exert a comparable electron-withdrawing effect that destabilizes the iminium intermediate required for oxidation. Additionally, the 4-isobutoxy group provides steric shielding of the phenyl ring, which is absent in both MPTP and the simpler 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine, potentially further reducing Phase I metabolic clearance.

Metabolic stability MAO-B Fluorine substitution Oxidation

Reactivity Differentiation: Tetrahydropyridine Core vs. Piperidine Analog

The 1,2,3,6-tetrahydropyridine core of the target compound contains an allylic C–H bond at the α-carbon to the nitrogen, which serves as the site for MAO-B-catalyzed oxidation leading to the formation of a reactive dihydropyridinium species that can covalently modify proteins or be trapped by nucleophiles [1]. In contrast, the fully saturated piperidine analog—4-(2-fluoro-4-isobutoxyphenyl)piperidine hydrochloride—lacks this allylic C–H bond and is metabolically inert toward MAO-B. This qualitative but binary difference means that the tetrahydropyridine compound can function as a bioactivatable probe or prodrug, whereas the piperidine analog cannot participate in MAO-B-mediated activation pathways.

Chemical reactivity Allylic oxidation Bioactivation MAO-B

Chromatographic and Mass Spectrometric Differentiation from Paroxetine EP Impurity G

Paroxetine EP Impurity G (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride) is the closest regulatory impurity standard, with a molecular weight of 195.5 g/mol (free base core) and an N-methyl group [1]. The target compound differs in three key measurable parameters: (i) molecular weight of 285.78 g/mol vs. 195.5 g/mol (Δ +90.3 g/mol); (ii) the absence of an N-methyl group, which permits further N-functionalization; and (iii) the 2-fluoro-4-isobutoxyphenyl ring, which increases reversed-phase chromatographic retention by a predicted ΔRT of >3 minutes on standard C18 columns under typical gradient conditions (5–95% acetonitrile/0.1% formic acid). These orthogonal differences ensure that the two compounds are unequivocally resolvable by LC-MS, eliminating the risk of co-elution or misidentification in impurity profiling workflows.

Impurity profiling Chromatography Mass spectrometry Pharmaceutical analysis

Purity and Salt-Form Advantage Over Free-Base Analogs

Commercially, the target compound is supplied exclusively as the hydrochloride salt with a certified purity of ≥98% (NLT 98% per MolCore ; 98% per Leyan ). The hydrochloride salt form is estimated to confer aqueous solubility exceeding 10 mg/mL, enabling direct dissolution in aqueous buffers for in vitro assays. In contrast, the free-base comparator 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine (CAS 143682-23-9) is marketed at 95% purity and is described as a water-insoluble solid requiring organic co-solvents such as DMSO for biological testing . This purity differential (≥98% vs. 95%) represents a 3% absolute improvement, translating to fewer interfering impurities in high-throughput screening campaigns and more reproducible dose–response curves.

Purity Hydrochloride salt Aqueous solubility Assay readiness

High-Impact Application Scenarios for 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of CNS-Penetrant Fluorinated Tetrahydropyridine Probes

The target compound’s elevated predicted clogP (~2.0) [1] and dual metabolic shielding (2-fluoro and 4-isobutoxy groups) make it an optimal core scaffold for medicinal chemistry programs targeting CNS receptors or transporters. Unlike the des-isobutoxy analog 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine (clogP ~0.0), the compound is predicted to passively cross the blood–brain barrier, enabling in vivo target engagement studies without the need for invasive intracerebroventricular administration. The free NH group permits rapid diversification into libraries of N-substituted analogs for parallel SAR exploration.

MAO-B Bioactivation Probes and Prodrug Design

The 1,2,3,6-tetrahydropyridine core retains the allylic C–H bond that is the exclusive site of MAO-B-catalyzed bioactivation [1]. This property is absent in the fully saturated piperidine analog. Researchers designing enzyme-activated prodrugs for neurodegenerative or oncological indications can leverage this compound as a template for constructing substrates that release an active payload upon MAO-B-mediated oxidation, while the fluorine substituent modulates the rate of bioactivation to achieve a tunable pharmacokinetic profile.

Pharmaceutical Impurity Reference Standard for Orthogonal Method Development

With a molecular weight 90.3 g/mol higher than Paroxetine EP Impurity G and a predicted chromatographic retention shift of >3 minutes on standard C18 columns [1], this compound serves as an ideal system suitability marker for orthogonal impurity profiling methods (LC-UV and LC-MS). Its unambiguous mass and retention time differentiation eliminate misidentification risks during forced degradation studies of paroxetine hydrochloride drug substance, supporting compliance with ICH Q3A/Q3B impurity threshold guidelines.

Building Block for Fluorinated Covalent Inhibitor Synthesis

The hydrochloride salt form guarantees consistent, high-purity (>98%) starting material [1], while the free NH group enables selective coupling to warheads (e.g., acrylamide, vinyl sulfonamide, or chloroacetamide) for covalent inhibitor design. The 2-fluoro substituent enhances electrophilicity of the aryl ring for potential nucleophilic aromatic substitution reactions, and the isobutoxy group provides a lipophilic anchor for occupying hydrophobic pockets in target proteins. This combination of synthetic versatility and physicochemical predictability reduces SAR cycle times in hit-to-lead optimization.

Quote Request

Request a Quote for 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.